Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
- Researchers worldwide have been interested in stereoselectively preparing this fundamental structure, either through enantioselective construction of an acyclic precursor or direct stereochemical control during the scaffold formation .
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate: is a bicyclic compound with a central 8-azabicyclo[3.2.1]octane scaffold. This core structure is found in various tropane alkaloids, which exhibit diverse biological activities.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action remains largely unexplored.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the class of bicyclic alkaloids. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is structurally related to tropane alkaloids, which are known for their diverse pharmacological effects. The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways.
Key Biological Activities
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Neurotransmitter Reuptake Inhibition :
- The compound has been identified as a monoamine reuptake inhibitor, which is significant in treating mood disorders such as depression and anxiety. It exhibits a capacity to inhibit the reuptake of serotonin (5-HT), norepinephrine, and dopamine, thus enhancing neurotransmitter availability in the synaptic cleft .
- Antidepressant Effects :
- Antiviral Properties :
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Binding Affinity : The compound binds to serotonin and dopamine transporters, leading to altered neurotransmitter dynamics . This binding can result in either agonistic or antagonistic effects depending on the specific receptor interactions.
- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to neurotransmitter synthesis and receptor regulation, further contributing to its pharmacological profile .
Case Studies and Experimental Data
A review of recent studies highlights several key findings regarding the biological activity of this compound:
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-6-2-3-7(8)5-10-4-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
IISXRNXZCJZRMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC1CNC2 |
Origin of Product |
United States |
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